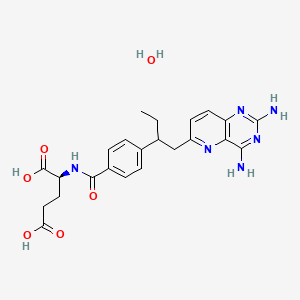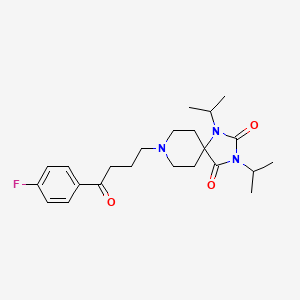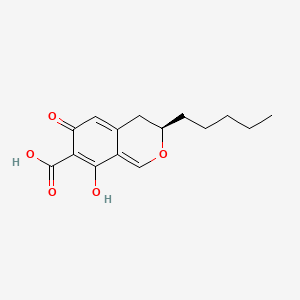
Birabresib dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Birabresib dihydrate, also known as MK-8628 or OTX015, is a potent inhibitor of bromodomain and extraterminal domain proteins (BET). These proteins play a crucial role in regulating gene expression by recognizing acetylated histones. This compound has been investigated for its potential in treating various cancers, including hematologic malignancies and solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Birabresib dihydrate involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
- Formation of the thienotriazolodiazepine core.
- Introduction of the chlorophenyl and hydroxyphenyl groups.
- Final purification and crystallization to obtain the dihydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Birabresib dihydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: Used as a tool compound to study BET protein interactions.
Biology: Investigated for its role in regulating gene expression and epigenetic modifications.
Medicine: Explored as a therapeutic agent for treating cancers, including leukemia, lymphoma, and solid tumors.
Mechanism of Action
Birabresib dihydrate exerts its effects by binding to the bromodomains of BET proteins, preventing them from recognizing acetylated histones. This inhibition disrupts the transcriptional regulation of genes involved in cell proliferation and survival. The primary molecular targets include BRD2, BRD3, and BRD4 .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762:
CPI-0610: A BET inhibitor under investigation for treating hematologic malignancies.
Uniqueness of Birabresib Dihydrate
This compound is unique due to its high potency and selectivity for BET proteins. It has shown promising results in preclinical and clinical studies, making it a valuable candidate for further development .
Properties
CAS No. |
204587-26-8 |
|---|---|
Molecular Formula |
C25H26ClN5O4S |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(4-hydroxyphenyl)acetamide;dihydrate |
InChI |
InChI=1S/C25H22ClN5O2S.2H2O/c1-13-14(2)34-25-22(13)23(16-4-6-17(26)7-5-16)28-20(24-30-29-15(3)31(24)25)12-21(33)27-18-8-10-19(32)11-9-18;;/h4-11,20,32H,12H2,1-3H3,(H,27,33);2*1H2/t20-;;/m0../s1 |
InChI Key |
LZLFEVJSMKCZGE-FJSYBICCSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)O)C5=CC=C(C=C5)Cl)C.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















